5-methoxypentanoic Acid
Overview
Description
5-Methoxypentanoic acid, also known as pentanoic acid, 5-methoxy-, is an organic compound with the molecular formula C6H12O3. It is a derivative of pentanoic acid where a methoxy group is attached to the fifth carbon atom. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxypentanoic acid typically involves the esterification of pentanoic acid followed by methoxylation. One common method is the reaction of pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid, which results in the formation of methyl pentanoate. This ester is then subjected to methoxylation using sodium methoxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the esterification and methoxylation reactions are carried out in a series of reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxypentanoic acid is utilized in several scientific research applications:
Biology: It is used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The methoxy group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyvaleric acid
- 5-Methoxypentan-1-ol
- 5-Chlorovaleric acid
Comparison
5-Methoxypentanoic acid is unique due to the presence of the methoxy group at the fifth carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural feature influences its reactivity and makes it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-methoxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECCQKBXUJUGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301433 | |
Record name | 5-methoxypentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70160-05-3 | |
Record name | 5-methoxypentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxypentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid in relation to calyculins?
A: The paper focuses on the stereoselective synthesis of 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, a key fragment of calyculins []. Calyculins are naturally occurring marine toxins with potent inhibitory activity against protein phosphatases, enzymes crucial for various cellular processes. Understanding the absolute configuration of this fragment contributes significantly to the overall understanding of calyculin structure and potentially its biological activity. This knowledge can be further applied to develop synthetic analogs with potential therapeutic applications.
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